molecular formula C11H10O B1594480 7-Methyl-1-naphthol CAS No. 6939-33-9

7-Methyl-1-naphthol

Cat. No.: B1594480
CAS No.: 6939-33-9
M. Wt: 158.2 g/mol
InChI Key: NSVIJCUSYBZPTA-UHFFFAOYSA-N
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Description

7-Methyl-1-naphthol is an organic compound with the molecular formula C11H10O. It is a derivative of naphthol, where a methyl group is substituted at the seventh position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Scientific Research Applications

7-Methyl-1-naphthol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of antioxidants, stabilizers, and other industrial chemicals.

Safety and Hazards

When handling 7-Methyl-1-naphthol, it is recommended to use personal protective equipment and ensure adequate ventilation . Avoid dust formation, contact with skin and eyes, and inhalation of dust, vapor, mist, or gas . If swallowed, seek immediate medical assistance .

Biochemical Analysis

Biochemical Properties

7-Methyl-1-naphthol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to participate in redox reactions, where it can act as an electron donor or acceptor. This compound interacts with enzymes such as cytochrome P450, which is involved in its metabolism. The interaction with cytochrome P450 leads to the formation of hydroxylated metabolites, which are further processed in the body .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses. Additionally, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation. This compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and memory in mice. At high doses, it can exhibit toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of dosage regulation in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its hydroxylation and conjugation. It interacts with enzymes such as cytochrome P450 and UDP-glucuronosyltransferase, leading to the formation of glucuronide conjugates that are excreted from the body. These metabolic pathways help in the detoxification and elimination of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), which facilitate its movement across cellular membranes. This compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the cytoplasm but can also be found in the nucleus and mitochondria. The presence of targeting signals and post-translational modifications can direct this compound to specific cellular compartments, affecting its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methyl-1-naphthol can be synthesized through several methods. One common approach involves the methylation of 1-naphthol. This can be achieved by reacting 1-naphthol with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 7-methyl-1-nitronaphthalene, followed by hydrolysis. This method ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1-naphthol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 7-methyl-1-naphthoquinone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to 7-methyl-1-naphthalenol using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, particularly at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products:

    Oxidation: 7-Methyl-1-naphthoquinone.

    Reduction: 7-Methyl-1-naphthalenol.

    Substitution: Various halogenated derivatives depending on the halogen used.

Comparison with Similar Compounds

    1-Naphthol: Similar in structure but lacks the methyl group at the seventh position.

    2-Naphthol: Another isomer with the hydroxyl group at the second position.

    7-Methyl-2-naphthol: Similar but with the hydroxyl group at the second position.

Uniqueness: 7-Methyl-1-naphthol is unique due to the specific positioning of the methyl and hydroxyl groups, which influence its chemical reactivity and biological activity. The presence of the methyl group at the seventh position enhances its stability and modifies its interaction with other molecules compared to its non-methylated counterparts.

Properties

IUPAC Name

7-methylnaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVIJCUSYBZPTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80989203
Record name 7-Methylnaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80989203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6939-33-9
Record name NSC57009
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methylnaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80989203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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